tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate is an organic compound that features a tert-butyl group, a piperidine ring, and a phenyl group
Preparation Methods
The synthesis of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate typically involves the reaction of 4-(4-hydroxypiperidin-1-yl)aniline with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .
Chemical Reactions Analysis
tert-Butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tert-butyl group, yielding the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Scientific Research Applications
tert-Butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate can be compared to other similar compounds, such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound also features a piperidine ring and a phenyl group but has an aminomethyl group instead of a hydroxyl group.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound has a hydroxyethyl group instead of a hydroxypiperidinyl group.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound features a formyl group and a hydroxyl group on the phenyl ring
These compounds share structural similarities but differ in their functional groups, which can lead to different chemical reactivities and biological activities.
Properties
CAS No. |
2408971-04-8 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.4 |
Purity |
95 |
Origin of Product |
United States |
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